molecular formula C15H12O6 B6380369 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol CAS No. 1261968-54-0

5-(3,5-Dicarboxyphenyl)-2-methoxyphenol

Cat. No.: B6380369
CAS No.: 1261968-54-0
M. Wt: 288.25 g/mol
InChI Key: LEBXCNPNMBQYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dicarboxyphenyl)-2-methoxyphenol is a phenolic compound characterized by a central phenol ring substituted with a methoxy group at position 2 and a 3,5-dicarboxyphenyl moiety at position 5.

Properties

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-21-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBXCNPNMBQYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685764
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-54-0
Record name 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2-methoxyphenol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or sensor in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenolic ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol and Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3,5-dicarboxyphenyl, 2-methoxy C15H12O6* 300.25* High polarity, MOF ligand potential
5-(3,5-Difluorophenyl)-2-methoxyphenol 3,5-difluorophenyl, 2-methoxy C13H10F2O2 248.21 Hydrophobic, enhanced stability
5-[(E)-2-(3,5-Dimethoxyphenyl)vinyl]-2-methoxyphenol 3,5-dimethoxyvinyl, 2-methoxy C17H18O4 298.32 Conjugation effects, electron-donating
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-chloro, 4-hydroxy, 3-methoxy C9H9ClO3 200.62 Melting point 97–98°C, NMR-detectable
4-Ethyl-2-methoxyphenol 4-ethyl, 2-methoxy C9H12O2 152.19 Lignin monomer, biodegradable
Key Observations:

Polarity and Solubility: The dicarboxy groups in this compound enhance hydrophilicity compared to fluorinated (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) or chlorinated analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone). This polarity may improve solubility in aqueous or polar solvents .

In contrast, fluorine and chlorine substituents withdraw electrons, altering reactivity .

Biodegradability: Phenolic compounds like 4-ethyl-2-methoxyphenol degrade readily under microbial action, as shown in biodegradation studies . The dicarboxy derivative may exhibit similar biodegradability due to its polar groups.

Stability and Reactivity

  • Thermal Stability: Chlorinated derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit defined melting points (~97–98°C), suggesting moderate thermal stability . The dicarboxy compound’s stability may depend on intermolecular hydrogen bonding.
  • Chemical Reactivity: The presence of multiple carboxylic acid groups in this compound allows for diverse functionalization, such as esterification or amidation, which is less feasible in non-carboxylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.